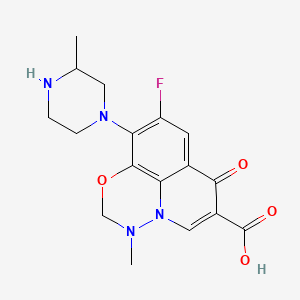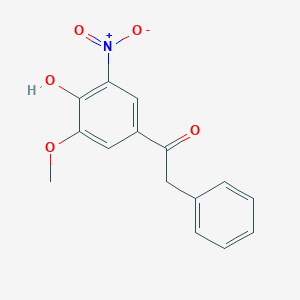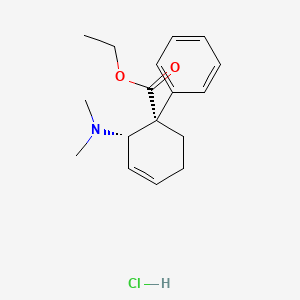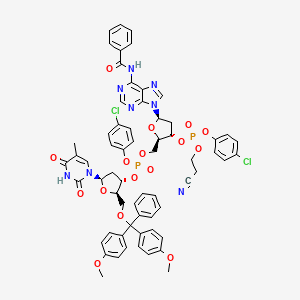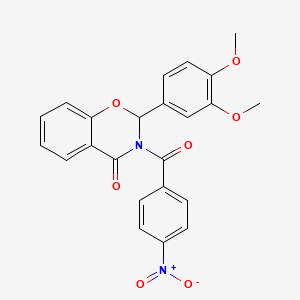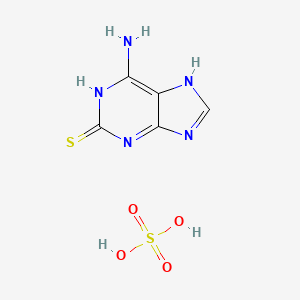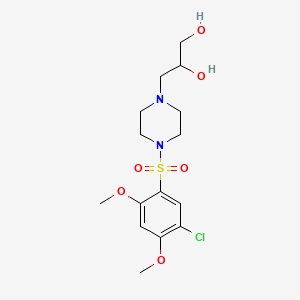
(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina es un compuesto sintético que pertenece a la clase de los derivados de la xantina. Los derivados de la xantina son conocidos por sus efectos estimulantes en el sistema nervioso central y se utilizan comúnmente en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). La estructura única del compuesto, que incluye un grupo estirilo unido al núcleo de teofilina, puede impartir propiedades farmacológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina generalmente implica los siguientes pasos:
Materiales de partida: Teofilina y 4-metoxi-2,3-dimetilbenzaldehído.
Reacción: Una reacción de condensación entre teofilina y 4-metoxi-2,3-dimetilbenzaldehído en presencia de una base como hidróxido de sodio o carbonato de potasio.
Condiciones: La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol a temperaturas elevadas (50-80 °C) durante varias horas.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para (E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina probablemente involucrarían rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, sería necesaria para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en el anillo aromático o en el núcleo de la xantina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden emplear reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo en estudios de derivados de la xantina y su reactividad.
Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Posibles aplicaciones terapéuticas en enfermedades respiratorias, trastornos neurodegenerativos y como estimulante.
Industria: Puede utilizarse en el desarrollo de nuevos productos farmacéuticos o como intermedio en la síntesis química.
Mecanismo De Acción
El mecanismo de acción de (E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina probablemente involucra la interacción con los receptores de adenosina, similar a otros derivados de la xantina. Al bloquear los receptores de adenosina, el compuesto puede aumentar la liberación de neurotransmisores como la dopamina y la norepinefrina, lo que lleva a efectos estimulantes. Además, puede inhibir las enzimas fosfodiesterasa, lo que da como resultado niveles aumentados de AMP cíclico (AMPc) y una señalización celular mejorada.
Comparación Con Compuestos Similares
Compuestos similares
Teofilina: Un derivado de la xantina bien conocido utilizado en el tratamiento de enfermedades respiratorias.
Cafeína: Otro derivado de la xantina con efectos estimulantes.
Aminofilina: Un compuesto que combina teofilina con etilendiamina para mejorar la solubilidad.
Singularidad
(E)-8-(4-Metoxi-2,3-dimetilestiril)teofilina es única debido a la presencia del grupo estirilo, que puede impartir propiedades farmacológicas distintas en comparación con otros derivados de la xantina. Esta modificación estructural podría influir en su afinidad de unión a los receptores y las enzimas, así como en su actividad biológica general.
Propiedades
Número CAS |
155271-16-2 |
|---|---|
Fórmula molecular |
C18H20N4O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+ |
Clave InChI |
YRUNUVOGMHQOPX-VQHVLOKHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
SMILES canónico |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


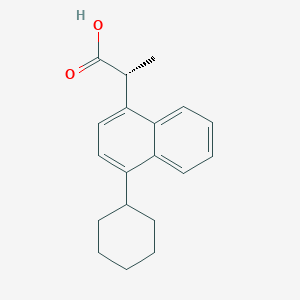
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
